molecular formula C19H17NO5 B5787805 N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5787805
M. Wt: 339.3 g/mol
InChI Key: OKUYQVODHSNXAS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative designed for research applications. Coumarin-based compounds are a significant class of molecules studied extensively for their diverse biological and pharmacological properties. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Research Applications and Value: Compounds within this chemical class are of high interest in medicinal chemistry research, particularly for investigating targets related to the central nervous system. Structural analogs featuring a carboxamide group at the 3-position of the coumarin core have demonstrated promising activity as potent and selective inhibitors of the monoamine oxidase B (MAO-B) enzyme. MAO-B plays a key role in the metabolism of neurotransmitters, and its inhibitors are investigated for potential applications in managing neurological conditions such as Parkinson's and Alzheimer's diseases . Furthermore, coumarin derivatives are actively explored in oncology research for their antiproliferative potential. Related molecules have shown efficacy in cell viability assays against various human cancer cell lines, including breast cancer models, by inducing cell cycle arrest and triggering apoptosis (programmed cell death) . The structural versatility of the coumarin scaffold allows for extensive structure-activity relationship (SAR) studies, making this compound a valuable intermediate for the synthesis and optimization of new bioactive molecules. Handling and Disclaimers: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-17-7-5-4-6-15(17)20-18(21)14-11-12-10-13(23-2)8-9-16(12)25-19(14)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUYQVODHSNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide with structurally analogous coumarin derivatives, focusing on substituents, synthesis pathways, and key physicochemical properties.

Compound Name Substituents (Chromene Core) Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Findings Reference
This compound 6-OCH₃, 2-oxo 2-ethoxyphenyl C₁₉H₁₇NO₅ 339.34 Likely exhibits strong hydrogen bonding due to carboxamide and ethoxy groups; synthesis involves coupling of chromene-3-carboxylic acid with 2-ethoxyaniline .
N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b) 6-OCH₃, 2-oxo 2-carboxyphenyl C₁₈H₁₃NO₆ 339.31 Melting point: 124–125°C; characterized by IR (C=O at 1726, 1694 cm⁻¹) and ¹H-NMR (δ 3.95 ppm for OCH₃). Synthesized via Method A (69% yield) .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 4-methoxyphenethyl C₁₉H₁₇NO₄ 323.34 Lacks the 6-methoxy group; substituent bulkiness may reduce solubility compared to ethoxyphenyl derivatives. Synthesized via LiH-mediated coupling .
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide 6-Br, 8-OCH₃, 2-oxo 2-methoxyethyl C₁₄H₁₃BrN₂O₅ 369.17 Bromine substitution enhances electrophilicity; ether side chain improves solubility in polar solvents .
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide 6-OCH₃, 2-oxo 4-(thiadiazole sulfonamide)phenyl C₂₂H₁₉N₃O₆S₂ 509.59 Thiadiazole sulfonamide introduces heterocyclic diversity; potential for enhanced bioactivity due to sulfonamide moiety .

Key Structural and Functional Comparisons:

Substituent Effects on Solubility: The 2-ethoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility in organic solvents and aqueous media. The 2-methoxyethyl group in the brominated analog () introduces a flexible ether chain, enhancing solubility in polar aprotic solvents like DMSO .

Synthetic Pathways: The target compound’s synthesis likely follows a route similar to , involving coupling of chromene-3-carboxylic acid with 2-ethoxyaniline under activating agents (e.g., LiH or EDCI). This contrasts with 36b, synthesized via condensation of chromene-3-carboxylic acid chloride with 2-aminobenzoic acid . Derivatives with complex substituents (e.g., ’s thiadiazole sulfonamide) require multi-step protocols, including sulfonylation and heterocycle formation .

Spectroscopic and Crystallographic Properties :

  • IR and ¹H-NMR data for 36b (C=O at 1726 cm⁻¹, OCH₃ at δ 3.95 ppm) align with trends observed in the target compound, though the ethoxy group would show distinct alkyl proton signals (δ 1.0–1.5 ppm for CH₃) .
  • Crystallinity and hydrogen-bonding patterns (e.g., N–H···O interactions) are critical for stability. Tools like Mercury () and SHELXL () aid in analyzing these properties .

Biological Implications :

  • While direct activity data for the target compound are unavailable, analogs like 36b and ’s thiadiazole derivative suggest coumarin carboxamides may inhibit enzymes (e.g., cyclooxygenase) or interact with DNA via intercalation. The ethoxy group’s electron-donating effects could modulate such interactions .

Biological Activity

N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class, which are recognized for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C18H17NO4
  • Molecular Weight : 313.34 g/mol
  • Chemical Structure : The compound includes an ethoxy group, a methoxy group, and a chromene core which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate the activity of certain receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of the methoxy group contributes to its potential antioxidant properties, which protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Lines Tested : Studies have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell LineIC50 Value (µM)Reference
MCF-710.5
A54915.0

These values suggest that the compound effectively inhibits cancer cell proliferation at relatively low concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines:

  • Cytokine Production Reduction : A significant decrease in TNF-alpha and IL-6 levels was observed when treated with this compound.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various chromene derivatives, including this compound. The results indicated that this compound had superior cytotoxicity compared to other derivatives tested, suggesting its potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of this compound in macrophage models. It was found to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators .

Q & A

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the coumarin backbone.

Amidation : Reaction of the 3-carboxyl group with 2-ethoxyaniline using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine).
Key Optimization Factors :

  • Solvent polarity (DMF or dichloromethane) improves carboxamide coupling efficiency.
  • Temperature control (0–25°C) minimizes side reactions during amidation.
    Yields range from 60–85%, with purity confirmed via HPLC and NMR .

Q. How is the structural integrity of this compound validated in experimental settings?

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). The ethoxyphenyl and methoxy groups exhibit distinct torsional angles influencing molecular packing .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while the ethoxy group shows splitting patterns (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈NO₅: 352.1184) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In Vitro Assays :
    • Anticancer : MTT assays against cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to doxorubicin.
    • Antimicrobial : Disk diffusion tests for zone-of-inhibition against Gram-positive/negative bacteria.
  • Mechanistic Insights : Fluorescence quenching studies to evaluate DNA binding affinity via Stern-Volmer plots .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact biological activity?

A comparative SAR study reveals:

Substituent PositionFunctional GroupBiological Activity (IC₅₀, μM)Unique Property
2-Ethoxyphenyl (target)-OCH₂CH₃12.3 (MCF-7)Enhanced lipophilicity and membrane permeability
4-Bromophenyl (analog)-Br18.9 (MCF-7)Halogen bonding improves target affinity
4-Methoxyphenyl (analog)-OCH₃25.6 (MCF-7)Reduced metabolic stability
The 2-ethoxy group optimizes steric and electronic effects for receptor binding .

Q. What computational strategies are employed to predict target interactions?

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using the coumarin core as a hydrogen-bond acceptor.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding.
  • ADMET Prediction (SwissADME) : LogP ~3.1 suggests moderate blood-brain barrier penetration .

Q. How are contradictory bioactivity data resolved (e.g., high in vitro vs. low in vivo efficacy)?

  • Metabolic Stability Testing : Liver microsome assays identify rapid oxidation of the ethoxy group as a key limitation.
  • Prodrug Design : Mask the 2-ethoxy group as a phosphate ester to enhance aqueous solubility and in vivo half-life.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentration-time curves to adjust dosing regimens .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder in Ethoxy Groups : Use SHELXL’s PART instruction to model alternative conformations.
  • Twinned Crystals : Apply HKL-2 for data integration and TWINLAW for matrix refinement.
  • High R-Factors : Incorporate anisotropic displacement parameters (ADPs) for non-H atoms .

Methodological Considerations

Q. How is reaction scalability optimized for gram-scale synthesis?

  • Flow Chemistry : Continuous synthesis reduces reaction time (from 24h to 2h) and improves yield consistency.
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for easier purification and reduced toxicity.
  • Catalyst Recycling : Immobilize EDCI on silica gel to reduce waste .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • 2D NMR (HSQC/HMBC) : Correlate methoxy (δ 3.8) and ethoxy (δ 1.3) protons with adjacent carbons.
  • LC-MS/MS : Detect trace impurities (e.g., unreacted 2-ethoxyaniline) using MRM transitions (m/z 138→93) .

Data Contradiction Analysis

Q. How are conflicting cytotoxicity results across labs reconciled?

  • Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number <20, serum batch consistency).
  • Interlab Reproducibility : Share reference samples via collaborative networks (e.g., NCI’s DTP).
  • Meta-Analysis : Pool data from 5+ studies to identify outliers using Grubbs’ test (α=0.05) .

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